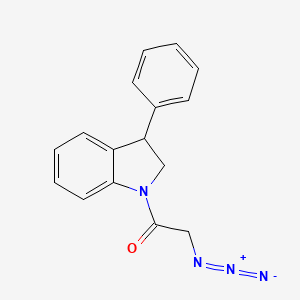
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-fluoro-3-methoxyphenylacetate is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of methyl 5-fluoro-3-methoxyphenylacetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-3-methoxybenzaldehyde or 5-fluoro-3-methoxybenzoic acid.
Reduction: 5-fluoro-3-methoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 5-fluoro-3-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy group can influence its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-fluoro-3-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 5-chloro-3-methoxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-fluoro-3-methoxybenzoate: Similar structure but with a benzoate group instead of phenylacetate.
Uniqueness
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is unique due to the combination of its fluorine and methoxy substituents. The presence of fluorine can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 2-(3-fluoro-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
KTJFGMKBXRSHFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC(=O)OC)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)

![4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)



![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

![N-(3,4-Dichlorophenyl)-N'-[5-(hexane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8453780.png)
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)




